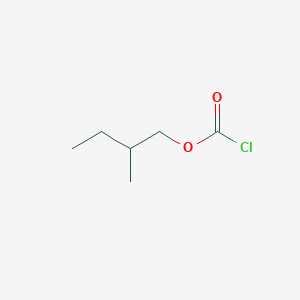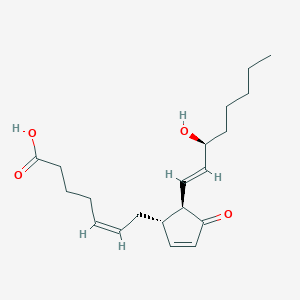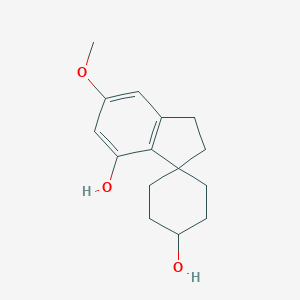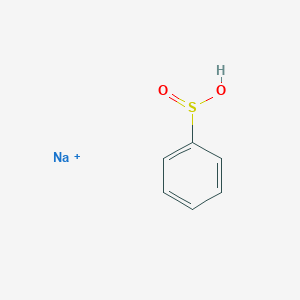
2-Methylbutyl chloroformate
Übersicht
Beschreibung
2-Methylbutyl Chloroformate is a chemical compound with the CAS Number: 20412-39-9 . It has a molecular weight of 150.6 and its IUPAC name is 2-methylbutyl carbonochloridate . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular formula of 2-Methylbutyl Chloroformate is C6H11ClO2 .Chemical Reactions Analysis
Chloroformates, including 2-Methylbutyl Chloroformate, are reactive compounds. They can react with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis
2-Methylbutyl Chloroformate is a liquid at room temperature . It is stored under an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
2-Methylbutyl chloroformate is used in chemical synthesis . It’s a versatile reagent that can participate in various reactions to form different products. Its reactivity is due to the presence of the chloroformate group, which can react with nucleophiles to form esters or undergo substitution reactions.
Preparation of Symmetrical Ureas
This compound has been used in the preparation of symmetrical ureas . These ureas have patented herbicidal control applications against certain weeds, fungi, and bacteria .
Pharmaceutical Formulations
The interest in the synthetic utility of such alkynyl and aryl esters is further enhanced due to their supplemental increased use in pharmaceutical formulations . This is likely due to the compound’s ability to form stable and biologically active derivatives.
Solvolysis Studies
2-Methylbutyl chloroformate has been used in solvolysis studies . These studies involve the reaction of the compound with a solvent, which acts as a nucleophile. The rates of these reactions can be analyzed using the Grunwald-Winstein equation, a type of linear free energy relationship .
Mechanistic Studies
This compound has been used to elucidate reaction mechanisms . For example, it has been used to study the mechanisms of reaction of a γ-Methyl-β-alkynyl and an ortho-Substituted Aryl Chloroformate Ester .
Wirkmechanismus
Target of Action
Chloroformates in general are known to be reactive compounds possessing both acid chloride and alkyl substituents .
Mode of Action
2-Methylbutyl chloroformate is a chloroformate that can be used as an intramolecular or intermolecular electrophile for the synthesis of ketones, esters, amides, and lactones . It can also be used to convert alkyl halides into corresponding chloroformates .
Biochemical Pathways
The chloroformates, including 2-Methylbutyl chloroformate, are soluble in organic solvents and hydrolyze in water . The hydrolysis products of the chloroformates are an alcohol (ROH), carbon dioxide, and hydrogen chloride .
Pharmacokinetics
It’s known that chloroformates hydrolyze in water , which could potentially affect their bioavailability.
Result of Action
Chloroformates in general are known to cause irritation and respiratory effects in short-term repeated-exposure studies .
Action Environment
2-Methylbutyl chloroformate is stored in an inert atmosphere at room temperature . Environmental factors such as temperature and the presence of water (due to its hydrolytic nature) could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Zukünftige Richtungen
Chloroformates, including 2-Methylbutyl Chloroformate, are used as reagents in organic chemistry . They are also popular in the field of chromatography as derivatization agents . They convert polar compounds into less polar, more volatile derivatives . This allows for the relatively simple transformation of a large array of metabolites for analysis by gas chromatography/mass spectrometry .
Eigenschaften
IUPAC Name |
2-methylbutyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNLOOJFAVAAKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutyl chloroformate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the thermal decomposition of 2-methylbutyl chloroformate?
A1: The thermal decomposition of 2-methylbutyl chloroformate is intriguing because it doesn't solely follow a simple elimination pathway. While some 3-methylbut-1-ene is formed, indicating elimination, a significant portion of the reaction proceeds through a less common 1,3-hydride shift. [] This shift results in the formation of 2-chloro-3-methylbutane. The presence of trans-1,2-dimethylcyclopropane among the products further suggests the involvement of a protonated cyclopropane intermediate in this rearrangement. [] This provides valuable insight into the potential for complex rearrangements during the thermal decomposition of such compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![N-[4-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B31995.png)



